

# Spectroscopic Characterization of 2,3-Dichloropropionyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Dichloropropionyl chloride

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This guide provides a detailed spectroscopic analysis of **2,3-Dichloropropionyl chloride** (CAS No. 7623-13-4), a key bifunctional reagent in organic synthesis. The document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the compound's spectral characteristics, grounded in fundamental principles and supported by available data. While mass spectrometry data is well-documented, a notable scarcity of publicly available experimental NMR and IR spectra necessitates a predictive analysis for these techniques based on established spectroscopic theory.

## Compound Identification and Profile

**2,3-Dichloropropionyl chloride** is a halogenated acyl chloride with the molecular formula  $C_3H_3Cl_3O$ .<sup>[1][2]</sup> Its structure features a three-carbon chain with chlorine atoms at the C-2 and C-3 positions, and a reactive acyl chloride functional group at C-1. This combination of functionalities makes it a versatile building block in the synthesis of various chemical entities.

Key Physicochemical Properties:

- CAS Number: 7623-13-4<sup>[1][3]</sup>
- Molecular Formula:  $C_3H_3Cl_3O$ <sup>[1][3]</sup>
- Molecular Weight: 161.41 g/mol <sup>[1][3]</sup>
- IUPAC Name: 2,3-dichloropropanoyl chloride<sup>[2][4]</sup>

- Synonyms: Propanoyl chloride, 2,3-dichloro-;  $\alpha,\beta$ -Dichloropropionyl chloride[1][2][5]

Caption: Molecular Structure of **2,3-Dichloropropionyl chloride**.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio ( $m/z$ ) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation patterns.[6]

Electron ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[7]

## Interpretation of the Mass Spectrum

The mass spectrum of **2,3-Dichloropropionyl chloride** is available from the NIST Mass Spectrometry Data Center.[8] The spectrum is characterized by a distinct molecular ion cluster and several key fragment ions.

- Molecular Ion ( $M^+$ ): The presence of three chlorine atoms (each with two major isotopes,  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ , in an approximate 3:1 ratio) results in a complex and characteristic isotopic pattern for the molecular ion.[9] The nominal molecular weight is 160 g/mol (for the all- $^{35}\text{Cl}$  isotopologue). The full  $M^+$  cluster would appear at  $m/z$  160, 162, 164, and 166 with decreasing intensities, confirming the presence of three chlorine atoms.
- Key Fragmentation Pathways: Acyl chlorides are known to undergo specific fragmentation pathways.[10] The most common initial fragmentation is the loss of the chlorine radical from the acyl group, which would yield a stable acylium ion.
  - $[M-\text{Cl}]^+$ : Loss of a chlorine radical ( $\cdot\text{Cl}$ ) from the acyl chloride group (mass 35) would result in a prominent fragment ion cluster at  $m/z$  125, 127, and 129, corresponding to the  $[\text{C}_3\text{H}_3\text{Cl}_2\text{O}]^+$  acylium ion.
  - Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO, mass 28). This would lead to a fragment cluster around  $m/z$  97, 99, and 101, corresponding to the  $[\text{C}_2\text{H}_3\text{Cl}_2]^+$  ion.

- Alpha-Cleavage: Cleavage of the C-C bond between C1 and C2 can also occur, leading to fragments such as  $[\text{CH}_2\text{Cl}-\text{CHCl}]^+$ .

## Data Summary

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Significance
160, 162, 164, 166	$[\text{C}_3\text{H}_3\text{Cl}_3\text{O}]^+$	Molecular ion ( $\text{M}^+$ ) cluster, confirms molecular formula.
125, 127, 129	$[\text{C}_3\text{H}_3\text{Cl}_2\text{O}]^+$	Loss of $\cdot\text{Cl}$ from the acyl chloride group; a stable acylium ion.
97, 99, 101	$[\text{C}_2\text{H}_3\text{Cl}_2]^+$	Subsequent loss of CO from the acylium ion.
62, 64	$[\text{C}_2\text{H}_3\text{Cl}]^+$	Further fragmentation, possibly loss of a chlorine radical.

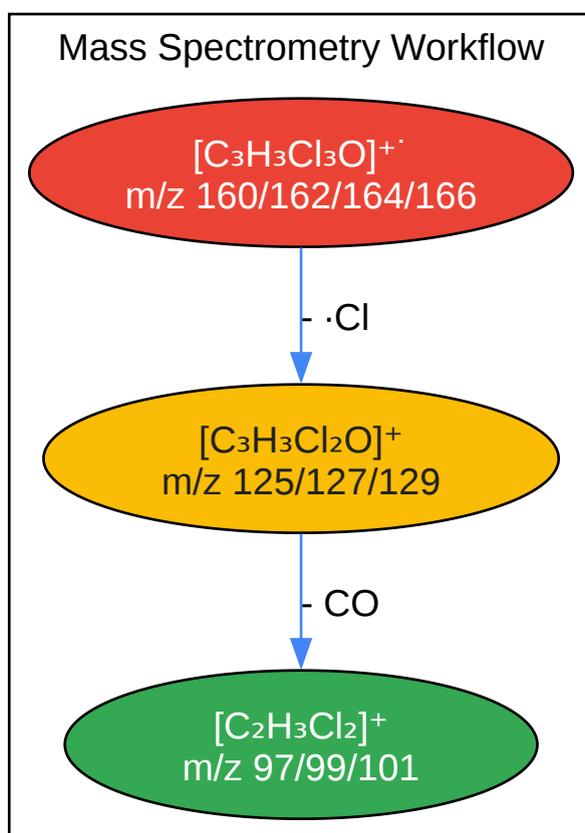
Note: The m/z values represent the nominal mass for the most abundant isotope ( $^{35}\text{Cl}$ ). The presence and relative intensities of the corresponding M+2, M+4, etc., peaks are definitive for chlorine-containing fragments.

## Experimental Protocol: Electron Ionization GC-MS

This protocol describes a self-validating system for acquiring a reproducible mass spectrum.

- Sample Preparation: Prepare a dilute solution of **2,3-Dichloropropionyl chloride** (~100 ppm) in a volatile, inert solvent such as dichloromethane or hexane.
- Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- GC Conditions:
  - Injector: 250°C, Split mode (e.g., 50:1) to prevent column overloading.
  - Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25  $\mu\text{m}$  film thickness) is suitable.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature of 50°C for 2 minutes, ramp at 15°C/min to 250°C, hold for 3 minutes.
- MS Conditions:
  - Ionization Source: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Ion Trap.
  - Scan Range: 35-250 m/z to ensure capture of all relevant fragments and the molecular ion.
  - Source Temperature: 230°C.
- Data Acquisition & Validation:
  - Inject a solvent blank first to ensure system cleanliness.
  - Inject the sample solution.
  - Validate the resulting spectrum by confirming the characteristic isotopic cluster of the molecular ion and major fragments against theoretical isotopic abundance patterns.



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Caption: Key fragmentation pathway in EI-MS.

## Nuclear Magnetic Resonance (NMR) Spectroscopy (Predictive Analysis)

Disclaimer: Experimental NMR data for **2,3-Dichloropropionyl chloride** was not available in the searched databases. The following analysis is predictive and based on established principles of NMR spectroscopy. Experimental verification is required for confirmation.

### Predicted $^1H$ NMR Spectrum

The proton NMR spectrum is expected to show two signals corresponding to the two distinct proton environments in the molecule.

- $-CHCl-$  (C-2 Proton): This single proton is on a carbon atom bonded to two electron-withdrawing groups: a chlorine atom and the acyl chloride group. It is also adjacent to the

chloromethyl group. This environment will cause a significant downfield shift. The signal should appear as a triplet due to coupling with the two equivalent protons on C-3 (n+1 rule).

- -CH<sub>2</sub>Cl (C-3 Protons): These two protons are on a carbon adjacent to a chlorine atom and the methine group at C-2. They will be shifted downfield, but less so than the C-2 proton. The signal should appear as a doublet due to coupling with the single proton on C-2.

## Predicted <sup>13</sup>C NMR Spectrum

The <sup>13</sup>C NMR spectrum should display three distinct signals, one for each carbon atom.

- C=O (C-1): The carbonyl carbon of the acyl chloride group is the most deshielded and will appear furthest downfield, typically in the range for acyl halides.
- -CHCl- (C-2): This carbon is bonded directly to a highly electronegative chlorine atom and the carbonyl group, causing a significant downfield shift.
- -CH<sub>2</sub>Cl (C-3): This terminal carbon is bonded to one chlorine atom and will be deshielded, appearing downfield but to a lesser extent than C-2.

## Predicted Data Summary

Spectrum	Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Notes
$^1\text{H}$ NMR	-CHCl- (H-2)	~4.8 - 5.2	Triplet (t)	Highly deshielded due to adjacent Cl and COCl.
	-CH <sub>2</sub> Cl (H-3)	~4.0 - 4.4	Doublet (d)	Deshielded by adjacent Cl and C-2.
$^{13}\text{C}$ NMR	C=O (C-1)	~170 - 175	Singlet	Typical range for an acyl chloride carbonyl.
	-CHCl- (C-2)	~58 - 63	Singlet	Deshielded by Cl and COCl.
	-CH <sub>2</sub> Cl (C-3)	~45 - 50	Singlet	Deshielded by Cl.

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Carefully dissolve ~10-20 mg of **2,3-Dichloropropionyl chloride** in ~0.6 mL of a dry, deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. Caution: Acyl chlorides are moisture-sensitive and will react with residual water. Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta$  0.00 ppm).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-pulse proton spectrum.
  - Set spectral width to cover a range of 0-12 ppm.

- Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C spectrum.
  - Set spectral width to cover a range of 0-200 ppm.
  - A higher number of scans will be required due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

## Infrared (IR) Spectroscopy (Predictive Analysis)

Disclaimer: Experimental IR data for **2,3-Dichloropropionyl chloride** was not located. This analysis is predictive. The intense C=O stretch is the most definitive feature.

### Predicted IR Spectrum

The IR spectrum will be dominated by the absorption of the acyl chloride group.

- C=O Stretch: This will be the most intense and characteristic band in the spectrum. For acyl chlorides, this stretch appears at a high frequency due to the electron-withdrawing nature of the chlorine atom, which strengthens the carbonyl double bond. It is expected in the range of 1785-1815 cm<sup>-1</sup>.
- C-H Stretch: Aliphatic C-H stretching vibrations from the -CHCl- and -CH<sub>2</sub>Cl groups will appear just below 3000 cm<sup>-1</sup>.
- C-Cl Stretch: The carbon-chlorine stretching vibrations are found in the fingerprint region (below 1500 cm<sup>-1</sup>) and are typically strong. Multiple bands are expected due to the three C-Cl bonds in different environments, likely in the 600-800 cm<sup>-1</sup> range.

### Predicted Data Summary

Predicted Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Expected Intensity
~2950-3050	C-H Stretch (aliphatic)	Medium
~1800	C=O Stretch (acyl chloride)	Very Strong, Sharp
~1400-1450	C-H Bend (scissoring)	Medium
~600-800	C-Cl Stretch	Strong, Multiple Bands

## Integrated Spectroscopic Analysis

A cohesive analysis of all three spectroscopic techniques provides unambiguous structural confirmation. The mass spectrum would confirm the molecular weight and the presence of three chlorine atoms. The IR spectrum would definitively identify the acyl chloride functional group via its characteristic C=O stretch at a high wavenumber. Finally, the <sup>1</sup>H and <sup>13</sup>C NMR spectra would elucidate the precise connectivity of the carbon skeleton and the arrangement of protons, confirming the 2,3-dichloro substitution pattern. While experimental NMR and IR data remain elusive, the predictive analysis aligns perfectly with the known structure and the definitive mass spectrometry data.

## References

- J&K Scientific. (n.d.). 2,3-Dichloropropanoyl chloride | 7623-13-4. Retrieved January 21, 2026, from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). **2,3-Dichloropropionyl chloride**. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). **2,3-Dichloropropionyl chloride** Mass Spectrum. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). **2,3-Dichloropropionyl chloride**. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). 2-Chloropropionyl chloride Mass Spectrum. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [\[Link\]](#)

- PubChem. (n.d.). 2-Chloropropionyl chloride. Retrieved January 21, 2026, from [\[Link\]](#)
- CAS Common Chemistry. (n.d.). 2,3-Dichloropropanoyl chloride. Retrieved January 21, 2026, from [\[Link\]](#)
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 21, 2026, from [\[Link\]](#)
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 21, 2026, from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). **2,3-Dichloropropionyl chloride**. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-chloropropane. Retrieved January 21, 2026, from [\[Link\]](#)
- Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved January 21, 2026, from [\[Link\]](#)

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## Sources

- 1. 2,3-Dichloropropionyl chloride [[webbook.nist.gov](http://webbook.nist.gov)]
- 2. CAS Common Chemistry [[commonchemistry.cas.org](http://commonchemistry.cas.org)]
- 3. scbt.com [[scbt.com](http://scbt.com)]
- 4. jk-sci.com [[jk-sci.com](http://jk-sci.com)]
- 5. Page loading... [[guidechem.com](http://guidechem.com)]
- 6. Mass Spectrometry [[www2.chemistry.msu.edu](http://www2.chemistry.msu.edu)]
- 7. spectroscopyonline.com [[spectroscopyonline.com](http://spectroscopyonline.com)]

- 8. 2,3-Dichloropropionyl chloride [webbook.nist.gov]
- 9. C<sub>3</sub>H<sub>7</sub>Cl CH<sub>3</sub>CHClCH<sub>3</sub> mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2,3-Dichloropropionyl Chloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584937#spectroscopic-data-of-2-3-dichloropropionyl-chloride-nmr-ir-ms]

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